BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 8-
Quinolinecarboxylic Acid: Chemical Properties
and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZH8659

Cat. No.: B12385770

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and
structural features of 8-Quinolinecarboxylic acid. It is intended to be a valuable resource for
researchers, scientists, and professionals involved in drug development and other chemical
synthesis applications. This document summarizes key quantitative data, outlines experimental
protocols, and visualizes relevant biological pathways.

Chemical Properties and Structure

8-Quinolinecarboxylic acid is a heterocyclic aromatic compound featuring a quinoline core with
a carboxylic acid group substituted at the 8th position. This substitution pattern imparts specific
chemical and physical properties that are of interest in various fields, including medicinal
chemistry and materials science.

Structural Information

The fundamental structure of 8-Quinolinecarboxylic acid consists of a fused bicyclic system of a
benzene ring and a pyridine ring. The IUPAC name for this compound is Quinoline-8-carboxylic
acid.

Table 1: Structural Identifiers for 8-Quinolinecarboxylic Acid
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Identifier Value

IUPAC Name Quinoline-8-carboxylic acid

CAS Number 86-59-9[1]

Molecular Formula C10H7NO2[1]

SMILES String OC(=0)clcccc2ceeencl2[l]

InChi 1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-
9(7)8/h1-6H,(H,12,13)[1]

InChlKey QRDZFPUVLYEQTA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of 8-Quinolinecarboxylic acid are summarized in the table
below. These properties are crucial for understanding its behavior in various chemical and
biological systems.

Table 2: Physicochemical Properties of 8-Quinolinecarboxylic Acid

Property Value Source
Molecular Weight 173.17 g/mol [1]
Appearance Light brown crystalline powder

Melting Point 183-185 °C [1]
Boiling Point ~303.81 °C (estimate)

Insoluble in water. Soluble in

Solubility hot water, alcohol, acids, and [2]
alkalies.
pKa 1.82 (at 25 °C)

Spectroscopic Data
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Spectroscopic analysis is essential for the structural elucidation and characterization of 8-
Quinolinecarboxylic acid. Below are the expected spectral data based on its structure.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-Quinolinecarboxylic acid will show distinct signals for the
aromatic protons of the quinoline ring system and the acidic proton of the carboxylic acid
group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen
atom and the carboxylic acid group.

Table 3: Predicted *H NMR Chemical Shifts for 8-Quinolinecarboxylic Acid (in DMSO-ds)

Predicted Chemical Shift

Proton Multiplicity
(ppm)

H2 8.9-9.1 dd

H3 76-7.8 dd

H4 8.4-8.6 dad

H5 7.9-8.1 d

H6 76-7.8 t

H7 8.1-8.3 d

COOH 13.0-14.0 brs

Note: These are predicted values and may vary based on the solvent and experimental
conditions.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms in
the 8-Quinolinecarboxylic acid molecule. The chemical shifts are indicative of the electronic
environment of each carbon atom.

Table 4: Predicted 3C NMR Chemical Shifts for 8-Quinolinecarboxylic Acid
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Carbon Predicted Chemical Shift (ppm)
C2 ~150
C3 ~122
C4 ~137
C4a ~148
C5 ~128
C6 ~127
Cc7 ~130
C8 ~130
C8a ~138
COOH ~168

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

FT-IR Spectroscopy

The infrared spectrum of 8-Quinolinecarboxylic acid will exhibit characteristic absorption bands

for the O-H stretch of the carboxylic acid, the C=0 carbonyl stretch, and the aromatic C-H and

C=C/C=N stretches of the quinoline ring.

Table 5: Key FT-IR Absorption Bands for 8-Quinolinecarboxylic Acid
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Functional Group Wavenumber (cm~—?) Intensity

O-H stretch (Carboxylic acid) 2500-3300 Broad, Strong
C-H stretch (Aromatic) 3000-3100 Medium

C=0 stretch (Carboxylic acid) 1680-1710 Strong

C=C/C=N stretch (Aromatic )

fing) 1450-1600 Medium to Strong
C-O stretch (Carboxylic acid) 1210-1320 Strong

O-H bend (Carboxylic acid) 920-950 Broad, Medium

Experimental Protocols

Synthesis of 8-Quinolinecarboxylic Acid via Oxidation of
8-Methylquinoline

A common method for the synthesis of 8-Quinolinecarboxylic acid is the oxidation of 8-
methylquinoline.

Materials:

e 8-Methylquinoline

o Potassium permanganate (KMnOQOa)
e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

e Ethanol

o Water

Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinoline in a
dilute aqueous solution of sodium hydroxide.

Heat the mixture to reflux.

Slowly add a solution of potassium permanganate in water to the refluxing mixture over a
period of 2-3 hours. The purple color of the permanganate will disappear as the reaction
proceeds.

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to
ensure complete oxidation.

Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide
(MnO2) will form.

Filter the mixture to remove the manganese dioxide. The filtrate contains the sodium salt of
8-quinolinecarboxylic acid.

Acidify the filtrate with hydrochloric acid until the pH is acidic. 8-Quinolinecarboxylic acid will
precipitate out of the solution.

Collect the crude product by filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of
ethanol and water, to obtain pure 8-quinolinecarboxylic acid.

Dry the purified crystals under vacuum.
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Synthesis workflow for 8-Quinolinecarboxylic acid.

Biological Activity and Signaling Pathway

Quinolinecarboxylic acids are known to exhibit a range of biological activities. Notably, certain
derivatives are used as herbicides. Their mechanism of action often involves the mimicry of the
plant hormone auxin, leading to uncontrolled growth and ultimately death of the target plant.

Auxin Herbicide Signaling Pathway

Synthetic auxins like 8-Quinolinecarboxylic acid disrupt the normal hormonal balance in
susceptible plants. They bind to auxin receptors, leading to the degradation of transcriptional
repressors and the subsequent over-expression of auxin-responsive genes. This results in a
cascade of physiological effects including epinasty, cell division disruption, and ethylene
production, which are detrimental to the plant.

The core signaling pathway involves the TIR1/AFB family of F-box proteins which act as auxin
receptors. Upon binding of an auxin mimic, these receptors target Aux/IAA repressor proteins
for ubiquitination and subsequent degradation by the 26S proteasome. This relieves the
repression of Auxin Response Factors (ARFs), which then activate the transcription of genes
that lead to the herbicidal effects.
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Auxin mimic herbicide signaling pathway.
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Conclusion

8-Quinolinecarboxylic acid is a versatile molecule with distinct chemical and structural features.
Its synthesis can be achieved through established organic reactions, and its biological activity,
particularly as an auxin mimic, highlights its importance in agrochemical research. The data
and protocols presented in this guide provide a solid foundation for further investigation and
application of this compound in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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